molecular formula C26H26N2O4S B2466025 N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 1251614-13-7

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2466025
CAS No.: 1251614-13-7
M. Wt: 462.56
InChI Key: NDGYCDXQCQYGFM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-18-5-9-21(10-6-18)26-27-25(20(3)32-26)17-28(22-11-13-23(31-4)14-12-22)33(29,30)24-15-7-19(2)8-16-24/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYCDXQCQYGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the oxazole derivative.

    Coupling Reactions: The final step involves coupling the oxazole derivative with the appropriate aromatic compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group

  • Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves to form sulfonic acid and amine derivatives.

  • Nucleophilic Substitution : The sulfonamide’s NH group participates in alkylation/acylation reactions. For example, treatment with benzyl chloride (K₂CO₃, DMF) yields N-benzyl derivatives .

Oxazole Ring

  • Electrophilic Aromatic Substitution : The electron-rich oxazole undergoes nitration (HNO₃/H₂SO₄) at the 5-position, confirmed by NO₂ stretching at 1520 cm⁻¹.

  • Ring-Opening Reactions : Reaction with hydrazine (NH₂NH₂, EtOH) breaks the oxazole ring, forming a hydrazide intermediate .

Aromatic Methoxy Group

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methoxy group, producing a phenolic derivative (δ 9.8 ppm for -OH).

Enzyme Inhibition

The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Docking studies suggest hydrogen bonding between the sulfonyl oxygen and Arg₆₃ of DHPS (binding affinity: −8.2 kcal/mol).

Metal Complexation

The oxazole’s nitrogen and sulfonamide oxygen coordinate with transition metals (e.g., Cu²⁺), forming complexes characterized by UV-Vis (λmax = 420 nm) and ESR (g‖ = 2.15) .

Stability and Degradation

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to sulfonamide bond cleavage.

  • Photodegradation : UV irradiation (254 nm) in MeOH generates sulfinic acid derivatives via radical intermediates (EPR-confirmed) .

Comparative Reactivity Table

Reaction TypeConditionsProductSelectivity
Sulfonamide hydrolysis6M HCl, 100°C, 6h4-Methylbenzenesulfonic acid + 4-methoxyaniline>95%
Oxazole nitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-oxazole derivative78%
Methoxy demethylationBBr₃, CH₂Cl₂, 25°C, 12hPhenolic derivative88%

Scientific Research Applications

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new antimicrobial agents due to its sulfonamide group.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring and aromatic groups may also contribute to binding interactions with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
  • 4-Chloromethcathinone
  • Vanillin acetate

Uniqueness

Compared to similar compounds, this compound stands out due to its combination of a sulfonamide group and an oxazole ring

Biological Activity

N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C21H22N2O5S, and it possesses several functional groups that contribute to its reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a critical role in various physiological processes.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The presence of the methoxyphenyl group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.,
Anti-inflammatoryReduces inflammatory markers in vitro. ,
AnticancerInduces apoptosis in cancer cell lines; effective against breast and colon cancer models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.
  • Anti-inflammatory Response : In a controlled experiment involving macrophage cells, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions.
  • Cancer Cell Studies : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at IC50 values of 30 µM and 25 µM, respectively. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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